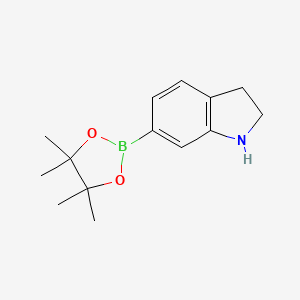

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indoline

描述

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a boronate ester-functionalized indoline derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and functional materials. The compound features a pinacol-protected boronate group at the 6-position of the indoline core, a saturated bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. Its molecular formula is C₁₄H₁₉BNO₂, with an average molecular mass of 243.12 g/mol . The compound is commercially available with 97% purity and is supplied by six manufacturers, reflecting its industrial relevance .

属性

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-6-5-10-7-8-16-12(10)9-11/h5-6,9,16H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQAFJWIZVXINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation Methods of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

General Synthetic Strategy

The preparation of this compound typically involves the borylation of a halogenated indoline precursor , most commonly a 6-bromoindoline derivative, using boronate ester reagents under palladium-catalyzed cross-coupling conditions. The key reaction is a Pd-catalyzed Suzuki–Miyaura cross-coupling , which installs the boronate ester moiety at the 6-position of the indoline ring.

Detailed Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Protocol

A representative and optimized method for the preparation involves the following:

- Starting material: 6-bromoindoline or related halogenated indoline derivatives.

- Boronic ester reagent: Pinacol boronate esters such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives.

- Catalyst system: Pd(dba)₂ (palladium dibenzylideneacetone) combined with Xantphos ligand.

- Base: Cesium carbonate (Cs₂CO₃).

- Solvent system: Cyclopentyl methyl ether (CPME) and water mixture (4:1 ratio).

- Temperature: Approximately 106 °C.

- Reaction time: Ranges from 45 minutes to 16 hours depending on catalyst loading and substrate.

Table 1: Catalyst and Reaction Optimization for Suzuki–Miyaura Coupling

| Entry | Catalyst (mol %) | Ligand (mol %) | Base equiv | Solvent System | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(dba)₂ (5) | CyPF-tBu (10) | 3 | Tol:H₂O (4:1) | 115 | 16 | - |

| 7 | Pd(OAc)₂ (5) | XPhos (5) | 3 | Tol:H₂O (4:1) | 115 | 16 | 93 |

| 10 | Pd(dba)₂ (2.5) | Xantphos (5) | 3 | Tol:H₂O (4:1) | 115 | 1 | 99 |

| 11 | Pd(dba)₂ (2.5) | Xantphos (5) | 1 | Tol:H₂O (4:1) | 115 | 1 | 99 |

| 12 | Pd(dba)₂ (2.5) | Xantphos (5) | 1 | MTBE:H₂O (4:1) | 55 | 16 | 85 |

| 13 | Pd(dba)₂ (2.5) | Xantphos (5) | 1 | CPME:H₂O (4:1) | 106 | 0.75 | 99 (73 yield) |

| 14 | Pd(dba)₂ (1) | Xantphos (2) | 1 | CPME:H₂O (4:1) | 106 | 16 | 90 |

Note: Conversion determined by $$ ^1H $$ NMR; isolated yields in parentheses where applicable.

Reaction Conditions and Observations

- The Xantphos ligand , with a large bite angle (~108°), significantly accelerates the reductive elimination step, enhancing conversion and yield.

- Lowering the base equivalents from 3 to 1 equiv maintains high conversion while minimizing side reactions such as Boc deprotection.

- The solvent mixture of CPME and water provides an optimal balance of solubility and reaction rate.

- Catalyst loading can be reduced to 1-2.5 mol % without significant loss in yield, though longer reaction times may be required.

- Physical methods such as vortex mixing, ultrasound, or heating aid in dissolving the reagents and obtaining clear solutions during formulation steps.

Preparation of Stock Solutions and Formulations

For practical applications, especially in vivo studies, the compound is often prepared as stock solutions in DMSO and further diluted with co-solvents such as PEG300, Tween 80, or corn oil to achieve clear formulations.

Table 2: Stock Solution Preparation (this compound)

| Amount (mg) | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |

|---|---|---|---|

| 1 | 4.08 | 0.816 | 0.408 |

| 5 | 20.40 | 4.08 | 2.04 |

| 10 | 40.80 | 8.16 | 4.08 |

Volumes calculated based on molecular weight and desired molarity.

Notes on Purification and Yield

- Purification challenges arise particularly when electron-donating or withdrawing substituents are present on the indoline ring.

- The position of the boronate ester group is critical; substitution at the 2-position of the indole ring (analogous to indoline) is necessary for efficient transmetallation and coupling.

- Yields for the Suzuki–Miyaura coupling step range from moderate (47%) to high (up to 99% conversion, isolated yields ~73-85%) depending on substrate and conditions.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 6-bromoindoline derivatives |

| Boronate reagent | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane ester |

| Catalyst | Pd(dba)₂ with Xantphos ligand |

| Base | Cs₂CO₃ (1-3 equiv) |

| Solvent | CPME:H₂O (4:1) or Tol:H₂O (4:1) |

| Temperature | 55-115 °C |

| Reaction time | 0.75 - 16 hours |

| Conversion/Yield | Up to 99% conversion, 73-85% isolated yield |

| Purification | Chromatographic methods; may require multiple steps for some derivatives |

| Stock solution solvents | DMSO, PEG300, Tween 80, Corn oil |

化学反应分析

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline undergoes various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different boron-containing products.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Palladium catalysts, such as palladium(II) acetate, in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

Oxidation: Boronic acids.

Reduction: Various boron-containing reduced products.

Substitution: Biaryl or vinyl-aryl compounds.

科学研究应用

Medicinal Chemistry

1.1 Drug Development

The compound serves as a boron-containing moiety in drug design, particularly in the development of boron-based inhibitors. Boron compounds are known for their ability to form stable complexes with various biomolecules, making them valuable in targeting enzymes and receptors. For instance, derivatives of this compound have been investigated for their potential as anti-cancer agents by inhibiting specific pathways involved in tumor growth .

Case Study:

A study explored the use of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline derivatives to inhibit the activity of certain kinases implicated in cancer progression. The results indicated that these derivatives exhibited significant inhibitory activity, suggesting their potential as lead compounds for further development .

Organic Synthesis

2.1 Reagent in Cross-Coupling Reactions

This compound is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The presence of the dioxaborolane group facilitates the coupling of aryl halides with various nucleophiles .

Data Table: Cross-Coupling Reaction Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base | 85-95 |

| Negishi Coupling | Zn or Mg as reducing agent | 70-90 |

Materials Science

3.1 Polymer Chemistry

In materials science, this compound is explored for its potential to enhance the properties of polymers. Its unique structure can improve thermal stability and mechanical properties when incorporated into polymer matrices.

Case Study:

Research has shown that incorporating this compound into polycarbonate matrices significantly enhances thermal stability and reduces flammability. The modified polymers exhibited improved performance characteristics compared to unmodified counterparts .

作用机制

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline primarily involves its reactivity as a boronate ester. In Suzuki-Miyaura cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application, such as the inhibition of kinases in medicinal chemistry.

相似化合物的比较

Positional Isomers

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline : This positional isomer has the boronate group at the 4-position of the indoline ring. It exhibits lower purity (95%) and cost (¥748.00/50 mg) compared to the 6-substituted derivative, likely due to synthetic challenges in regioselective functionalization .

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one: This analog replaces the indoline’s NH group with a ketone (indolin-2-one).

Heterocyclic Boronate Esters

- 2-(4-Chlorophenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine : This compound substitutes indoline with an imidazo[1,2-a]pyridine core. The electron-withdrawing 4-chlorophenyl group enhances stability but may reduce reactivity in coupling reactions compared to indoline derivatives .

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline: With an isoquinoline core, this derivative has 11 suppliers, indicating broad utility.

Table 1: Structural and Commercial Comparison of Key Analogs

| Compound Name | Core Structure | Boronate Position | Molecular Formula | Purity (%) | Price (¥/mg) | Suppliers |

|---|---|---|---|---|---|---|

| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline | Indoline | 6 | C₁₄H₁₉BNO₂ | 97 | 12.43 | 6 |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline | Indoline | 4 | C₁₄H₁₉BNO₂ | 95 | 14.96 | 1 |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one | Indolin-2-one | 5 | C₁₄H₁₈BNO₃ | 95+ | N/A | 1 |

| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | Isoquinoline | 6 | C₁₇H₁₉BNO₂ | N/A | N/A | 11 |

Reactivity and Stability

- Indoline vs. Indolin-2-one : The saturated indoline core offers greater stability under acidic conditions compared to the unsaturated indole or ketone-containing indolin-2-one derivatives .

- Electronic Effects : Electron-deficient cores (e.g., imidazo[1,2-a]pyridine) slow coupling kinetics, whereas electron-rich indoline derivatives facilitate faster Suzuki-Miyaura reactions .

生物活性

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indoline is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

- Molecular Formula : C12H17BNO2

- Molecular Weight : 204.07 g/mol

- CAS Number : 1256359-19-9

The compound features a boronic ester moiety which is known for its reactivity in organic synthesis and potential biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of indoline derivatives with boronic acids under palladium-catalyzed conditions. This method allows for the selective formation of carbon-boron bonds which are crucial for further functionalization.

Anticancer Activity

Recent studies have indicated that derivatives of indoline exhibit significant anticancer properties. The mechanism often involves the inhibition of key cellular pathways associated with tumor growth.

-

Mechanism of Action :

- Indoline derivatives can interact with various cellular targets including tubulin and DNA.

- They may induce apoptosis in cancer cells by disrupting microtubule dynamics and interfering with mitotic processes.

- Case Studies :

Other Biological Activities

Besides anticancer properties, there is emerging evidence suggesting that this compound may exhibit:

- Antimicrobial Activity : Some studies have reported that boron-containing compounds possess antibacterial properties against various pathogens.

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects which could be beneficial in neurodegenerative diseases.

Data Table: Biological Activity Overview

常见问题

Q. What are the standard synthetic routes for preparing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline, and how are intermediates validated?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where a boronate ester reacts with a halogenated indoline precursor under palladium catalysis. Key intermediates, such as brominated indoline derivatives, must be validated using - and -NMR to confirm regioselectivity and purity. For example, analogous protocols for arylboronate synthesis involve alkylation, bromination, and borylation steps, as seen in carbazole-based boronate esters . Reaction conditions (e.g., Pd(PPh), NaCO, and THF/HO solvent systems) should be optimized to minimize dehalogenation byproducts .

Q. Which analytical techniques are most effective for characterizing this boronate ester?

- NMR Spectroscopy : -NMR is critical for confirming boronate ester formation (peaks near 30–35 ppm for pinacol boronates). -NMR identifies aromatic protons and methyl groups from the pinacol moiety .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is preferred. Software like OLEX2 or SHELXL can refine structures, even with twinned or high-resolution data .

- Mass Spectrometry : HRMS validates molecular weight and isotopic patterns, particularly for detecting impurities like deborylated byproducts .

Q. How is purity assessed, and what are common impurities in commercial samples?

Purity is typically determined via HPLC (reverse-phase C18 columns) or GC with flame ionization detection. Common impurities include residual palladium catalysts (quantified via ICP-MS) and des-borylated indoline derivatives. For example, commercial batches may report 95–98% purity, with discrepancies arising from residual solvents or hydrolysis products .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key building block in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl systems. Applications include synthesizing conjugated polymers for OLEDs (e.g., coupling with brominated thienothiophene derivatives) and pharmaceuticals (e.g., indoline-based kinase inhibitors) .

Advanced Research Questions

Q. How can low solubility of the boronate ester in polar solvents be mitigated during coupling reactions?

Low solubility in aqueous systems (common in Suzuki reactions) can be addressed by:

- Co-solvent systems : Use THF/HO (3:1) with surfactants like SDS to enhance dispersion .

- Derivatization : Introduce solubilizing groups (e.g., polyethylene glycol chains) on the indoline core, as demonstrated in carbazole-based boronate esters .

- Microwave-assisted synthesis : Shorten reaction times to reduce solvent dependency .

Q. What strategies resolve contradictions in crystallographic data when the boronate group causes disorder?

Q. How does electronic modulation of the indoline core affect cross-coupling efficiency?

Electron-withdrawing groups (e.g., -NO) on the indoline ring reduce electron density at the boron center, slowing transmetallation. Conversely, electron-donating groups (e.g., -OMe) enhance reactivity. Kinetic studies using -NMR or in-situ IR spectroscopy can monitor reaction progress under varying electronic conditions .

Q. What are the challenges in incorporating this boronate ester into π-conjugated polymers?

- Steric hindrance : The pinacol group may disrupt planarity in polymers. Solutions include using bulkier comonomers (e.g., 9,10-dihydroacridine derivatives) .

- Stability : Boronate esters hydrolyze under acidic conditions. Use anhydrous reaction setups and avoid protic solvents during polymerization .

Q. How should researchers address discrepancies in purity reports between suppliers?

- Independent validation : Cross-check via -NMR integration (e.g., methyl proton ratios from pinacol vs. impurities).

- Batch-specific analysis : Request certificates of analysis (CoA) with detailed HPLC/GC traces.

- Repurification : Flash chromatography (silica gel, hexane/EtOAc) can remove common impurities like pinacol or des-borylated indoline .

Methodological Tables

Q. Table 1. Optimized Suzuki-Miyaura Coupling Conditions

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Pd(PPh) (2 mol%) | |

| Base | NaCO (3 equiv) | |

| Solvent | THF/HO (3:1) | |

| Temperature | 80°C, 12 h | |

| Yield Range | 70–85% |

Q. Table 2. Common Impurities and Detection Methods

| Impurity | Source | Detection Method |

|---|---|---|

| Des-borylated indoline | Hydrolysis | HPLC (RT shift) |

| Residual Pd | Catalyst | ICP-MS |

| Pinacol | Incomplete purification | GC-MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。